molecular formula C18H13Cl2NO3 B3607206 3,4-dichloro-N-(furan-2-ylmethyl)-N-(4-hydroxyphenyl)benzamide

3,4-dichloro-N-(furan-2-ylmethyl)-N-(4-hydroxyphenyl)benzamide

Cat. No.: B3607206
M. Wt: 362.2 g/mol
InChI Key: ACQXRJPXLVSBIT-UHFFFAOYSA-N
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Description

3,4-Dichloro-N-(furan-2-ylmethyl)-N-(4-hydroxyphenyl)benzamide is an organic compound that belongs to the class of benzamides. This compound features a benzamide core substituted with dichloro groups, a furan ring, and a hydroxyphenyl group. Such compounds are often studied for their potential biological activities and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-dichloro-N-(furan-2-ylmethyl)-N-(4-hydroxyphenyl)benzamide typically involves the following steps:

    Starting Materials: The synthesis begins with 3,4-dichlorobenzoic acid, furan-2-carbaldehyde, and 4-hydroxyaniline.

    Formation of Benzamide: The 3,4-dichlorobenzoic acid is converted to its corresponding acid chloride using thionyl chloride (SOCl2) under reflux conditions.

    Amide Formation: The acid chloride is then reacted with 4-hydroxyaniline in the presence of a base such as triethylamine (TEA) to form the benzamide intermediate.

    Furan Ring Introduction: The furan-2-carbaldehyde is then introduced via a condensation reaction with the benzamide intermediate, typically using a catalyst such as p-toluenesulfonic acid (PTSA).

Industrial Production Methods

Industrial production methods for such compounds often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3,4-Dichloro-N-(furan-2-ylmethyl)-N-(4-hydroxyphenyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.

    Reduction: The nitro groups (if present) can be reduced to amines.

    Substitution: The dichloro groups can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like hydrogen gas (H2) with palladium on carbon (Pd/C) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles like ammonia (NH3) or thiourea (NH2CSNH2) under basic conditions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Amines.

    Substitution: Substituted benzamides with various functional groups.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3,4-dichloro-N-(furan-2-ylmethyl)-N-(4-hydroxyphenyl)benzamide involves its interaction with specific molecular targets and pathways. The hydroxyphenyl group can interact with enzymes and receptors, while the dichloro groups can enhance the compound’s binding affinity and stability. The furan ring can contribute to the compound’s overall reactivity and biological activity.

Comparison with Similar Compounds

Similar Compounds

    3,4-Dichloro-N-(2-furylmethyl)-N-phenylbenzamide: Similar structure but lacks the hydroxy group.

    3,4-Dichloro-N-(furan-2-ylmethyl)-N-(4-methoxyphenyl)benzamide: Similar structure but has a methoxy group instead of a hydroxy group.

Uniqueness

3,4-Dichloro-N-(furan-2-ylmethyl)-N-(4-hydroxyphenyl)benzamide is unique due to the presence of both the hydroxyphenyl and furan-2-ylmethyl groups, which can contribute to its distinct chemical and biological properties.

Properties

IUPAC Name

3,4-dichloro-N-(furan-2-ylmethyl)-N-(4-hydroxyphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13Cl2NO3/c19-16-8-3-12(10-17(16)20)18(23)21(11-15-2-1-9-24-15)13-4-6-14(22)7-5-13/h1-10,22H,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACQXRJPXLVSBIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)CN(C2=CC=C(C=C2)O)C(=O)C3=CC(=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13Cl2NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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